molecular formula C12H16ClN3O3S B14495985 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide CAS No. 65615-01-2

3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide

Cat. No.: B14495985
CAS No.: 65615-01-2
M. Wt: 317.79 g/mol
InChI Key: YLHZKBFSDMBCAK-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide is a complex organic compound that belongs to the class of aromatic sulfonamides This compound is characterized by the presence of a chloro-substituted benzene ring, an imidazolidinone moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Chlorination: The amine group is then chlorinated to form the chloro-substituted benzene ring.

    Imidazolidinone Formation: The imidazolidinone moiety is introduced through a cyclization reaction involving an appropriate precursor.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the imidazolidinone moiety.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The imidazolidinone moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-Chloro-3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide
  • **3-Chloro-4-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide

Uniqueness

The unique combination of the chloro-substituted benzene ring, imidazolidinone moiety, and sulfonamide group in 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide distinguishes it from other similar compounds

Properties

CAS No.

65615-01-2

Molecular Formula

C12H16ClN3O3S

Molecular Weight

317.79 g/mol

IUPAC Name

3-chloro-4-(5-oxo-3-propan-2-ylimidazolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C12H16ClN3O3S/c1-8(2)15-6-12(17)16(7-15)11-4-3-9(5-10(11)13)20(14,18)19/h3-5,8H,6-7H2,1-2H3,(H2,14,18,19)

InChI Key

YLHZKBFSDMBCAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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